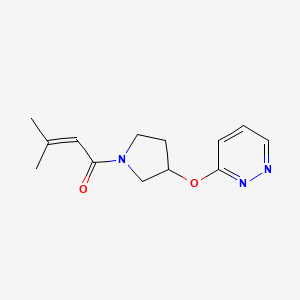
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a butenone moiety
Biochemische Analyse
Cellular Effects
It is suggested to be involved in T-cell receptor (TCR)-mediated T-cell activation , indicating a potential role in immune response
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is not well established. It is suggested to act as a positive regulator of T-cell coactivation
Temporal Effects in Laboratory Settings
It is suggested that intermolecular interactions may allow for proton transfer , but information on its stability, degradation, and long-term effects on cellular function is limited.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. While pyridazinone derivatives have shown potent inodilator effects in cats
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is suggested that intermolecular interactions may allow for proton transfer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate alkylating agent to form the pyridazin-3-yloxy intermediate.
Formation of Pyrrolidin-1-yl Intermediate: Pyrrolidine is reacted with a suitable reagent to introduce the desired substituents.
Coupling Reaction: The pyridazin-3-yloxy intermediate is then coupled with the pyrrolidin-1-yl intermediate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine ring and have similar pharmacological properties.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in medicinal chemistry for their biological activity.
Uniqueness
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
3-methyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10(2)8-13(17)16-7-5-11(9-16)18-12-4-3-6-14-15-12/h3-4,6,8,11H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKCHKJQTYTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














